URMC-099 vs. CEP-1347: Superior Oral Bioavailability Enables Systemic Dosing Without Parenteral Administration
URMC-099 demonstrates an oral bioavailability (F) of 41% in mouse pharmacokinetic models, representing a fundamental delivery advantage over the comparator pan-MLK inhibitor CEP-1347, which lacks oral bioavailability and requires parenteral administration for systemic exposure [1]. This difference enables repeat-dosing experimental paradigms without invasive procedures.
| Evidence Dimension | Oral bioavailability (F) |
|---|---|
| Target Compound Data | F = 41% (mouse PK model) |
| Comparator Or Baseline | CEP-1347: Not orally bioavailable; requires parenteral administration |
| Quantified Difference | 41% absolute oral bioavailability vs. negligible oral absorption |
| Conditions | Mouse pharmacokinetic model; URMC-099 administered orally |
Why This Matters
Oral bioavailability directly impacts experimental feasibility for chronic dosing studies and translational relevance of preclinical findings.
- [1] Goodfellow VS, et al. J Med Chem. 2013;56(20):8032-8048. View Source
